methyl {3-[2-(diethylamino)ethyl]-2-imino-2,3-dihydro-1H-benzimidazol-1-yl}acetate
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Overview
Description
Methyl 2-{3-[2-(diethylamino)ethyl]-2-imino-2,3-dihydro-1H-1,3-benzodiazol-1-yl}acetate is a complex organic compound that belongs to the class of benzodiazoles. This compound is characterized by its unique structure, which includes a benzodiazole ring fused with an imino group and a diethylaminoethyl side chain. It is primarily used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-{3-[2-(diethylamino)ethyl]-2-imino-2,3-dihydro-1H-1,3-benzodiazol-1-yl}acetate typically involves multiple steps. One common method includes the condensation of 2-(diethylamino)ethylamine with a suitable benzodiazole precursor under controlled conditions. The reaction is usually carried out in the presence of a catalyst such as palladium on carbon, and the temperature is maintained around 80-100°C. The final step involves the esterification of the intermediate product with methyl acetate to yield the desired compound.
Industrial Production Methods
In an industrial setting, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis. The use of automated systems for monitoring and controlling the reaction parameters is common to ensure reproducibility and safety.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-{3-[2-(diethylamino)ethyl]-2-imino-2,3-dihydro-1H-1,3-benzodiazol-1-yl}acetate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the diethylaminoethyl side chain, using reagents like alkyl halides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at room temperature.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous conditions.
Substitution: Alkyl halides, typically in the presence of a base such as sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: Formation of oxides and hydroxylated derivatives.
Reduction: Formation of reduced amines and alcohols.
Substitution: Formation of substituted benzodiazole derivatives.
Scientific Research Applications
Methyl 2-{3-[2-(diethylamino)ethyl]-2-imino-2,3-dihydro-1H-1,3-benzodiazol-1-yl}acetate has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Employed in the study of enzyme interactions and as a probe in biochemical assays.
Medicine: Investigated for its potential therapeutic properties, including its role as an intermediate in drug synthesis.
Industry: Utilized in the development of new materials and as a catalyst in various chemical processes.
Mechanism of Action
The mechanism of action of methyl 2-{3-[2-(diethylamino)ethyl]-2-imino-2,3-dihydro-1H-1,3-benzodiazol-1-yl}acetate involves its interaction with specific molecular targets. The diethylaminoethyl side chain allows the compound to interact with various enzymes and receptors, modulating their activity. The benzodiazole ring structure is crucial for binding to these targets, influencing biochemical pathways and cellular processes.
Comparison with Similar Compounds
Similar Compounds
- Methyl 2-{3-[2-(dimethylamino)ethyl]-2-imino-2,3-dihydro-1H-1,3-benzodiazol-1-yl}acetate
- Ethyl 2-{3-[2-(diethylamino)ethyl]-2-imino-2,3-dihydro-1H-1,3-benzodiazol-1-yl}acetate
Uniqueness
Methyl 2-{3-[2-(diethylamino)ethyl]-2-imino-2,3-dihydro-1H-1,3-benzodiazol-1-yl}acetate is unique due to its specific diethylaminoethyl side chain, which imparts distinct chemical and biological properties. This makes it particularly valuable in applications where precise molecular interactions are required.
Properties
Molecular Formula |
C16H24N4O2 |
---|---|
Molecular Weight |
304.39 g/mol |
IUPAC Name |
methyl 2-[3-[2-(diethylamino)ethyl]-2-iminobenzimidazol-1-yl]acetate |
InChI |
InChI=1S/C16H24N4O2/c1-4-18(5-2)10-11-19-13-8-6-7-9-14(13)20(16(19)17)12-15(21)22-3/h6-9,17H,4-5,10-12H2,1-3H3 |
InChI Key |
RPQDYFHQCKXMFR-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)CCN1C2=CC=CC=C2N(C1=N)CC(=O)OC |
Origin of Product |
United States |
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